S-Methyl methanethiosulfonate

Catalog No.
S595141
CAS No.
2949-92-0
M.F
C2H6O2S2
M. Wt
126.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
S-Methyl methanethiosulfonate

CAS Number

2949-92-0

Product Name

S-Methyl methanethiosulfonate

IUPAC Name

methylsulfonylsulfanylmethane

Molecular Formula

C2H6O2S2

Molecular Weight

126.2 g/mol

InChI

InChI=1S/C2H6O2S2/c1-5-6(2,3)4/h1-2H3

InChI Key

XYONNSVDNIRXKZ-UHFFFAOYSA-N

SMILES

CSS(=O)(=O)C

Synonyms

Methanesulfonothioic Acid S-Methyl Ester; Thiomethanesulfonic Acid S-Methyl Ester; MMTS; NSC 21545; S-Methyl Methanesulfonothioate; S-Methyl Methanethio-sulfonate;

Canonical SMILES

CSS(=O)(=O)C

Organic Synthesis:

  • Sulfenylating Agent: MMTS acts as a sulfenylating agent, introducing a sulfenyl group (-S-H) to various organic molecules. This modification is crucial in synthesizing various compounds, including:
    • β-keto sulfoxides []
    • Methylene compounds []
    • Half-esters of malonic acids []
    • Aryl Grignard reagents []

Protein Chemistry:

  • Thiol-Disulfide State Trapping: MMTS plays a vital role in capturing the natural thiol-disulfide state of proteins. This technique, known as thiol modification, allows researchers to study protein structure and function by:
    • Identifying and quantifying free cysteine residues (containing thiol groups)
    • Preventing disulfide bond formation or rearrangement
    • Stabilizing protein structure for further analysis []

Additional Applications:

  • Investigating Interactions with Lipid Bilayers: Studies have employed MMTS to probe its interaction with lipid bilayers, which are essential components of cell membranes. This research helps understand how certain molecules interact with and potentially disrupt these structures [, ].

S-Methyl methanethiosulfonate is a sulfur-containing volatile organic compound with the chemical formula C2H6O2S2C_2H_6O_2S_2. It is also known by various names, including methyl methanethiosulfonate and methanesulfonic acid, thio-, methyl ester. This compound is produced by several plant species, particularly within the Brassicaceae and Alliaceae families, as a response to wounding and has been identified as a phytoalexin, contributing to the plant's defense against microbial pathogens .

MMTS modifies proteins by covalently attaching to the thiol group (SH) of cysteine residues. This modification can have several effects:

  • Blocking Activity: By masking the reactive cysteine side chain, MMTS can inhibit the activity of enzymes that rely on these residues for their catalytic function [].
  • Structural Probe: MMTS modification can alter the protein's conformation, providing insights into the role of specific cysteine residues in protein structure and stability [].
  • Protein-Protein Interactions: MMTS modification can affect protein-protein interactions by altering surface properties or introducing steric hindrance.

MMTS is a potentially harmful compound and should be handled with care in a well-ventilated laboratory. Here are some safety concerns:

  • Toxicity: MMTS can be irritating to the skin, eyes, and respiratory system.
  • Flammability: MMTS is flammable and should be kept away from heat sources.
  • Reactivity: MMTS can react with strong oxidizing agents.
Primarily involving thiol groups. It can oxidize free thiols, leading to the formation of dithiomethane derivatives and sulfinic acids . The compound can also react with nucleophiles, resulting in the formation of thioether bonds. Its reactivity allows it to serve as a useful intermediate in organic synthesis and medicinal chemistry.

S-Methyl methanethiosulfonate exhibits significant biological activity, particularly as an antimicrobial agent. Research has shown that it effectively inhibits various life stages of the oomycete pathogen Phytophthora infestans, responsible for potato late blight, with minimal phytotoxicity to the host plants . Additionally, it has demonstrated antimutagenic properties in model organisms such as Escherichia coli and Drosophila melanogaster and has been studied for its potential protective effects against chemically induced genotoxicity in mammals .

Several methods for synthesizing S-Methyl methanethiosulfonate have been reported:

  • Reduction of Sulfonyl Halides: A common method involves reducing sulfonyl halides using zinc powder, which yields S-methyl methanethiosulfonate efficiently .
  • Reactions with Thiols: The compound can be synthesized through reactions involving thiols and appropriate electrophiles that introduce the methanesulfonyl group.
  • Biological Synthesis: Some plants produce this compound naturally as a secondary metabolite, particularly when wounded, highlighting its role in plant defense mechanisms .

S-Methyl methanethiosulfonate has several applications:

  • Agricultural Use: It is being explored as a natural fungicide for controlling late blight in potatoes and other crops due to its antimicrobial properties .
  • Pharmaceutical Research: Its antimutagenic and protective effects against genotoxicity make it a candidate for further studies in cancer prevention and treatment strategies .
  • Chemical Intermediate: In synthetic organic chemistry, it serves as a versatile building block for various sulfur-containing compounds.

Molecular dynamics simulations have provided insights into the interactions of S-Methyl methanethiosulfonate with biological macromolecules. These studies suggest that the compound may interact with cellular pathways involved in detoxification and stress response, enhancing its potential therapeutic effects . Furthermore, its ability to modify thiol-containing proteins may play a crucial role in its biological activity.

Several compounds share structural or functional similarities with S-Methyl methanethiosulfonate. Here are some notable examples:

Compound NameChemical FormulaKey Characteristics
S-Methyl methanesulfonothioateC₂H₆O₂S₂Similar structure; used in similar applications
Methyl thioacetateC₃H₆OSVolatile compound; used in flavoring and fragrance
Methyl thiosulfinateC₂H₆O₂S₂Related sulfur compound; involved in similar reactions
Dimethyl sulfoxideC₂H₆OSSolvent properties; used in biological applications

Uniqueness of S-Methyl Methanethiosulfonate

S-Methyl methanethiosulfonate stands out due to its specific role as a phytoalexin and its effectiveness against Phytophthora infestans. Its dual functionality as both a plant defense compound and a potential therapeutic agent underscores its significance in both agricultural and pharmaceutical contexts. The unique combination of antimicrobial activity with low phytotoxicity makes it particularly attractive for sustainable agricultural practices .

Laboratory Synthesis Pathways

The most well-documented laboratory synthesis of MMTS involves the reaction of dimethyl sulfoxide (DMSO) with oxalyl chloride under rigorously controlled conditions. This method, detailed in Organic Syntheses [1], proceeds as follows:

  • Reaction Setup: A 500 mL round-bottomed flask is charged with DMSO (71.0 mL, 1.0 mol) and acetonitrile (140 mL) under an air atmosphere. The mixture is cooled to below -15°C using a dry ice/acetone bath.
  • Oxalyl Chloride Addition: Oxalyl chloride (17.1 mL, 0.2 mol) is dissolved in acetonitrile (30 mL) and added dropwise to maintain the reaction temperature below -10°C. Gas evolution (likely HCl and CO) is observed during this exothermic step.
  • Reaction Mechanism: The process initiates with the formation of a chlorosulfonium intermediate from DMSO and oxalyl chloride. Subsequent nucleophilic attack by a second DMSO molecule generates MMTS, with acetonitrile acting as a solvent and proton scavenger.

Table 1: Laboratory Synthesis Conditions

ComponentQuantityRole
DMSO71.0 mL (1.0 mol)Reactant
Oxalyl chloride17.1 mL (0.2 mol)Initiator
Acetonitrile170 mL totalSolvent
Temperature< -10°CReaction control

This method yields MMTS with high purity after purification, typically via distillation [1].

Condensation of Methanesulfonic Acid with Methanethiol

While the condensation of methanesulfonic acid (CH₃SO₃H) with methanethiol (CH₃SH) is a theoretically plausible route to MMTS, the provided literature lacks explicit experimental details for this pathway. The reaction can be represented as:
$$ \text{CH}3\text{SO}3\text{H} + \text{CH}3\text{SH} \rightarrow \text{CH}3\text{SO}2\text{SCH}3 + \text{H}_2\text{O} $$

Methanethiol, a volatile thiol with a pK~a~ of ~10.4 [2], could act as a nucleophile under acidic conditions. However, challenges such as controlling the reactivity of methanesulfonic acid and preventing over-oxidation to dimethyl disulfide (CH₃SSCH₃) [2] may limit the practicality of this method. Further research is needed to optimize this route.

Industrial Production Techniques

Industrial-scale production of MMTS follows principles similar to laboratory methods but incorporates optimizations for cost and efficiency:

  • Scaled Reactors: Large-scale reactions use continuous-flow systems to maintain low temperatures (-10°C to -15°C) and precise reagent dosing.
  • Solvent Recovery: Acetonitrile is recycled via fractional distillation to reduce waste.
  • Process Monitoring: Automated systems track gas evolution (e.g., HCl) to ensure reaction completion and safety.

The use of corrosion-resistant materials, such as glass-lined steel, is critical due to the involvement of oxalyl chloride and acidic by-products [1].

Purification Methods for Research Applications

Purifying MMTS for research requires meticulous attention to detail:

  • Distillation: Crude product is distilled under reduced pressure (e.g., 40–60 mmHg) to isolate MMTS (boiling point ~90–95°C). Multi-purpose distillation heads with ST/NS 24/40 joints [8] enable efficient separation.
  • Crystallization: For ultra-high purity, MMTS is dissolved in chilled diethyl ether and crystallized at -20°C.
  • Analytical Validation: Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy confirm purity and structural integrity.

Table 2: Key Purification Parameters

MethodConditionsPurity Outcome
Vacuum distillation40–60 mmHg, 90–95°C>98%
CrystallizationDiethyl ether, -20°C>99.5%

These methods ensure MMTS meets the stringent requirements of biochemical studies, such as thiol group modification in proteins [4].

Thiol Alkylation Mechanisms

The fundamental reaction mechanism of S-methyl methanethiosulfonate with thiol groups proceeds through a nucleophilic substitution pathway. The reaction involves the attack of a thiolate anion (R-S⁻) on the sulfur atom of the methanethiosulfonate group [4] [5]. The process follows an S_N2-type mechanism characterized by a single transition state without intermediate formation.

The initial step requires deprotonation of the thiol group to form the nucleophilic thiolate anion. The pKa of the thiol group significantly influences this process, with lower pKa values facilitating faster reaction rates due to increased thiolate concentration at physiological pH [6]. For cysteine residues in proteins, the typical pKa is approximately 8.5, though this can vary considerably depending on the protein environment [6].

The nucleophilic attack occurs at the sulfur atom bonded to the methyl group in S-methyl methanethiosulfonate, resulting in the formation of a linear trisulfide-like transition state [4] [5]. This transition state exhibits delocalized negative charge across the three sulfur atoms, with the highest charge density on the attacking and leaving sulfur atoms. The reaction proceeds with inversion of configuration at the attacked sulfur center, consistent with the S_N2 mechanism.

The intrinsic reactivity of methanethiosulfonate reagents with thiols is remarkably high, with rate constants on the order of 10⁵ M⁻¹s⁻¹ under physiological conditions [7]. This high reactivity enables complete modification of accessible cysteine residues within seconds using micromolar concentrations of the reagent, assuming stoichiometric excess or continuous application of fresh reagent [7].

Formation of Methylthio Mixed Disulfides

The primary product of the reaction between S-methyl methanethiosulfonate and cysteine residues is a methylthio mixed disulfide, represented as R-S-S-CH₃ [8] [9]. This modification converts the original sulfhydryl group into a neutral, non-hydrogen bonding methylthio group, fundamentally altering the chemical properties of the cysteine residue [8].

The formation of methylthio mixed disulfides occurs through the collapse of the trisulfide transition state, resulting in the displacement of methanesulfinic acid (CH₃SO₂H) as the leaving group [7]. The sulfinic acid byproduct decomposes rapidly to low-molecular-weight volatile products, which generally do not interfere with the stability of the formed disulfide bond or affect enzyme activity [7].

The stability of methylthio mixed disulfides depends on several factors, including the local protein environment and the presence of competing nucleophiles. These modifications are particularly stable in hydrophobic environments but can undergo exchange reactions in the presence of other thiols or reducing agents [9]. The mixed disulfide bond exhibits similar bond strength to natural disulfide bonds, with typical bond dissociation energies in the range of 250-300 kJ/mol.

An important characteristic of methylthio mixed disulfides is their susceptibility to thiol-disulfide exchange reactions. Unlike irreversible alkylation products formed by reagents such as iodoacetamide, the methylthio mixed disulfides can participate in dynamic equilibrium with other thiol-containing molecules [8] [9]. This property makes S-methyl methanethiosulfonate particularly valuable for studying reversible protein modifications and redox regulation.

Kinetic Models of S-Methyl Methanethiosulfonate-Thiol Interactions

The kinetics of S-methyl methanethiosulfonate reactions with thiols follow second-order rate kinetics, with the rate equation expressed as:

d[Product]/dt = k[MMTS][RSH]

where k represents the second-order rate constant, [MMTS] is the concentration of S-methyl methanethiosulfonate, and [RSH] is the concentration of free thiol groups [5] [7].

The observed rate constant depends significantly on pH due to the ionization equilibrium of the thiol group. The relationship between pH and the observed rate constant can be described by:

kobs = kint / (1 + 10^(pKa-pH))

where k_int is the intrinsic rate constant for the thiolate-methanethiosulfonate reaction, and pKa is the dissociation constant of the thiol group [6] [10].

Brønsted correlations have been established for thiol-disulfide exchange reactions, including those involving methanethiosulfonate reagents. The relationship follows the form:

log k = C + β_nuc × pKa

where β_nuc represents the Brønsted coefficient (typically ~0.5 for thiol nucleophiles), and C is a constant dependent on the specific reaction conditions [5] [10]. This correlation allows prediction of rate constants for different thiol compounds based on their pKa values.

Temperature dependence of the reaction follows the Arrhenius equation:

k = A × exp(-Ea/RT)

where A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the absolute temperature [11] [12]. Typical activation energies for thiol-methanethiosulfonate reactions range from 40-60 kJ/mol, depending on the specific substrates and reaction conditions.

Reversibility of S-Methyl Methanethiosulfonate Modifications

The reversibility of S-methyl methanethiosulfonate modifications represents a key advantage over irreversible alkylating agents. The methylthio mixed disulfides formed can be reduced by various reducing agents, including dithiothreitol, tris(2-carboxyethyl)phosphine, and β-mercaptoethanol [8] [13] [14].

Reduction by dithiothreitol proceeds through a two-step mechanism. The first step involves nucleophilic attack by one thiol group of dithiothreitol on the mixed disulfide, forming a mixed disulfide intermediate between dithiothreitol and the protein. The second step involves intramolecular cyclization of dithiothreitol, forming a stable six-membered ring disulfide and releasing the free protein thiol [13] [14].

Tris(2-carboxyethyl)phosphine offers advantages over dithiothreitol for reducing methylthio mixed disulfides, particularly under acidic conditions. The reduction mechanism involves direct attack of the phosphine on the disulfide bond, resulting in the formation of a phosphine oxide and regeneration of the free thiol without forming intermediate mixed disulfides [13] [14]. Recovery efficiency with tris(2-carboxyethyl)phosphine can reach approximately 80% when used in excess [13] [14].

The reversibility of S-methyl methanethiosulfonate modifications enables their use in studying protein function through protection-deprotection strategies. This approach allows researchers to temporarily block cysteine residues, study the resulting functional changes, and then restore the original thiol groups to confirm the specificity of the modification [8].

Mathematical Modeling of Reaction Kinetics

Mathematical modeling of S-methyl methanethiosulfonate reaction kinetics incorporates multiple factors influencing the rate and extent of modification. The most comprehensive models consider the ionization state of thiol groups, the concentration of reactants, and the influence of protein structure on accessibility.

For enzymatic systems involving thiol-disulfide exchange, Michaelis-Menten kinetics provide an appropriate framework:

v = Vmax[S]/(Km + [S])

where v is the reaction velocity, Vmax is the maximum velocity, [S] is the substrate concentration, and Km is the Michaelis constant [11] [15]. This model is particularly relevant for studying the kinetics of protein disulfide isomerase-catalyzed reactions involving methanethiosulfonate-modified substrates.

The equilibrium constant for thiol-disulfide exchange reactions can be expressed as:

K_eq = [R₁SSR₂][R₃SH]/[R₁SH][R₂SSR₃]

where R₁, R₂, and R₃ represent different thiol-containing molecules [5] [10]. The equilibrium position depends on the relative stability of the disulfide bonds and the pKa values of the thiol groups involved.

Force-dependent kinetics become relevant when studying mechanically stressed proteins. The relationship between applied force and reaction rate follows:

k = k₀ × exp(FΔx/kT)

where F represents the applied force, Δx is the distance parameter related to the transition state geometry, k is the Boltzmann constant, and T is the temperature [16]. This model has been particularly useful in understanding disulfide bond reduction under mechanical stress.

Computational approaches for modeling thiol-disulfide chemistry increasingly incorporate quantum mechanical calculations to predict reaction barriers and pathways. Density functional theory calculations provide insights into transition state geometries and activation energies, complementing experimental kinetic studies [17]. These computational models help explain the observed selectivity patterns and predict the behavior of modified proteins under various conditions.

The integration of experimental kinetic data with computational modeling continues to advance our understanding of S-methyl methanethiosulfonate biochemistry. Modern approaches combine molecular dynamics simulations with quantum mechanical calculations to provide detailed mechanistic insights into the complex interplay between protein structure, dynamics, and chemical reactivity [18] [17].

Data Tables

Chemical Properties of S-Methyl Methanethiosulfonate

PropertyValueReference
Molecular FormulaC₂H₆O₂S₂ [1] [2]
Molecular Weight126.198 g/mol [1] [2]
CAS Number2949-92-0 [1] [2]
IUPAC NameS-Methyl methanesulfonothioate [1] [2]
Common NamesS-Methyl methanethiosulfonate, methyl methanethiosulfonate [1] [2] [19]
Physical StateColorless liquid [1] [3]
Boiling Point69-71°C at 0.4 mmHg [20]
Density1.337 g/mL at 20°C [20]
Refractive Indexn₂₀/D 1.513 [20]
SolubilitySoluble in chloroform, methanol [20]

Kinetic Parameters for Thiol-Disulfide Reactions

Reaction TypeRate Constant (M⁻¹s⁻¹)ConditionsReference
S-Methyl methanethiosulfonate-Thiol Alkylation~10⁵Room temperature, physiological pH [7]
Thiol-Disulfide Exchange (General)10⁻¹ to 10⁸pH dependent, varies with pKa [4] [5]
Dithiothreitol Reduction of DisulfidesVariableReducing conditions [13] [14]
Tris(2-carboxyethyl)phosphine ReductionVariableMildly acidic pH preferred [13] [14]
Glutathione-Oxidized Glutathione ExchangeVariablePhysiological conditions [5]
Protein Disulfide FormationVariableOxidizing environment [21]

Reaction Mechanism Steps

Mechanism StepChemical DescriptionRate-Determining FactorsReference
Initial Nucleophilic AttackThiolate anion (R-S⁻) attacks sulfur in S-methyl methanethiosulfonateThiol pKa, pH, nucleophilicity [4] [5]
Transition State FormationLinear trisulfide-like transition stateActivation energy, molecular geometry [4] [5]
Mixed Disulfide FormationFormation of R-S-S-CH₃ mixed disulfideStability of mixed disulfide [8] [9]
Product ReleaseRelease of methanesulfinic acid (CH₃SO₂H)Leaving group ability [7]
Reduction by DithiothreitolDithiothreitol cleaves mixed disulfide, forms cyclic disulfideDithiothreitol concentration, pH [13] [14]
Reduction by Tris(2-carboxyethyl)phosphineTris(2-carboxyethyl)phosphine reduces mixed disulfide without back-reactionTris(2-carboxyethyl)phosphine concentration, pH [13] [14]

Reversibility of Thiol Modifications

Modification TypeReversibilityReducing AgentRecovery EfficiencyReference
S-Methyl methanethiosulfonate-Cysteine AdductReversibleDithiothreitol, Tris(2-carboxyethyl)phosphine, β-mercaptoethanol~80% with excess Tris(2-carboxyethyl)phosphine [8] [13] [14]
Iodoacetamide AlkylationIrreversibleNone0% [22] [23]
N-Ethylmaleimide AdductPartially reversibleLimited by dithiothreitol~87% loss with dithiothreitol [24]
4-Vinylpyridine AdductIrreversibleNone0% [25]
Disulfide BondsReversible (exchange)Dithiothreitol, Tris(2-carboxyethyl)phosphine, GlutathioneVariable [4] [26]
Sulfenic AcidPartially reversibleAscorbate, GlutathioneVariable [22] [27]

Mathematical Models for Reaction Kinetics

Model TypeEquation FormParametersApplicationReference
Michaelis-Menten Kineticsv = Vmax[S]/(Km + [S])Vmax, Km, [S]Enzymatic thiol-disulfide exchange [11] [15]
Second-Order Rate Equationd[P]/dt = k[MMTS][RSH]k, [MMTS], [RSH]Direct S-methyl methanethiosulfonate-thiol reaction [5] [7]
Brønsted Correlationlog k = C + β_nuc × pKaβ_nuc ≈ 0.5 for thiolsPredicting rate constants [5] [10]
Arrhenius Equationk = A × exp(-Ea/RT)A, Ea, R, TTemperature dependence [11] [12]
Equilibrium ConstantsK = [Products]/[Reactants]Equilibrium concentrationsThermodynamic favorability [5] [10]
Force-Dependent Kineticsk = k₀ × exp(FΔx/kT)F (force), Δx (distance), kTMechanical force effects [16]

UNII

0906Z2356U

GHS Hazard Statements

Aggregated GHS information provided by 1417 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.25%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.18%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2949-92-0

Wikipedia

S-methyl methanethiosulfonate

Use Classification

Food additives -> Flavoring Agents

General Manufacturing Information

Methanesulfonothioic acid, S-methyl ester: ACTIVE

Dates

Last modified: 09-14-2023

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